molecular formula C14H22N4 B1675586 Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)- CAS No. 98524-57-3

Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

Cat. No.: B1675586
CAS No.: 98524-57-3
M. Wt: 246.35 g/mol
InChI Key: TUFADSGTJUOBEH-ZWNOBZJWSA-N
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Description

Quinelorane is a chemical compound known for its role as a dopamine receptor agonist, specifically targeting the D2 and D3 receptors . It has been studied extensively for its effects on the central nervous system and its potential therapeutic applications in various neurological and psychiatric disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinelorane involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a pyridine derivative with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of quinelorane follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Quinelorane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction produces amine derivatives .

Scientific Research Applications

Quinelorane has a wide range of scientific research applications:

Mechanism of Action

Quinelorane exerts its effects by binding to and activating dopamine D2 and D3 receptors. This activation leads to a series of intracellular events, including the inhibition of adenylate cyclase activity, which reduces the levels of cyclic adenosine monophosphate (cAMP). This, in turn, affects various downstream signaling pathways involved in neurotransmission and neuronal activity .

Comparison with Similar Compounds

Uniqueness of Quinelorane: Quinelorane is unique in its high selectivity and potency for the D2 and D3 receptors, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure also allows for specific interactions with these receptors, differentiating it from other similar compounds .

Properties

CAS No.

98524-57-3

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine

InChI

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1

InChI Key

TUFADSGTJUOBEH-ZWNOBZJWSA-N

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N

SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-175877;  LY175877;  LY 175877

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 2
Reactant of Route 2
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 3
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 4
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 5
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-
Reactant of Route 6
Reactant of Route 6
Pyrido(2,3-g)quinazolin-2-amine, 5,5a,6,7,8,9,9a,10-octahydro-6-propyl-, (5aS-trans)-

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